(1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Catalog No.
S828901
CAS No.
848488-70-0
M.F
C10H15NO4
M. Wt
213.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]...

CAS Number

848488-70-0

Product Name

(1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

IUPAC Name

tert-butyl (1R,4R)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

InChI

InChI=1S/C10H15NO4/c1-10(2,3)15-9(13)11-5-6-4-7(11)8(12)14-6/h6-7H,4-5H2,1-3H3/t6-,7-/m1/s1

InChI Key

LRUFZHMJIBJMPC-RNFRBKRXSA-N

SMILES

CC(C)(C)OC(=O)N1CC2CC1C(=O)O2

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C(=O)O2

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1C(=O)O2

Organic Synthesis

(1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate functions as a valuable building block in organic synthesis. The presence of the Boc protecting group (tert-Butyl) and the cyclic structure allows for targeted modifications to create more complex molecules. Studies have shown its utility in synthesizing various compounds, including:

  • Peptides containing hydroxyproline residues []

Medicinal Chemistry

The structural features of (1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate make it a potential candidate for drug discovery. Research suggests its potential for:

  • Modulating biological processes due to its structural similarity to naturally occurring molecules

Biological Studies

The compound's cyclic structure and functional groups might influence biological activity. Some studies have explored its potential role in:

  • Investigating protein-ligand interactions due to its ability to bind to specific molecules []

(1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a bicyclic compound characterized by its unique structural features. The compound has the molecular formula C₁₁H₁₇NO₄ and a molecular weight of approximately 213.23 g/mol . The compound is known for its chiral nature, with an absolute configuration of (1R,4R), which is crucial for its biological activity and potential applications in pharmaceuticals .

The structure includes a bicyclic framework that incorporates both nitrogen and oxygen atoms, contributing to its chemical reactivity and biological properties. The presence of the tert-butyl group enhances its lipophilicity, making it suitable for various applications in medicinal chemistry.

The synthesis of (1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate typically involves intramolecular lactonization reactions. For example, when a mixture of cis and trans derivatives of 5-hydroxypipecolic acid is treated under acidic conditions, the cis-isomer can undergo lactonization to form the desired product .

The basic reaction scheme includes:

  • Formation of the lactone: The reaction mixture is treated with hydrochloric acid in dioxane, leading to the formation of the lactone structure.
  • Purification: The crude product is purified through trituration with diethyl ether .

Research indicates that (1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate exhibits significant biological activity, particularly in the context of neuropharmacology. Its structural similarities to naturally occurring amino acids suggest potential interactions with neurotransmitter systems. Studies have shown that compounds within this class may influence neuroprotective pathways and exhibit anti-inflammatory properties .

The synthesis of (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate can be achieved through several methods:

  • Intramolecular Lactonization: This method involves using a diastereomeric mixture of hydroxypipecolic acids under acidic conditions to promote lactonization.
  • Boc Protection: The use of diethylaminopropylcarbodiimide (DIEA) and Boc anhydride in dimethylformamide (DMF) facilitates the protection of amine functional groups during synthesis .
  • Crystallization: The final product can be crystallized from appropriate solvents to achieve high purity levels.

(1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate finds applications in various fields:

  • Pharmaceuticals: Its unique structure makes it a candidate for drug development, particularly in treating neurological disorders.
  • Agricultural Chemistry: Its properties may be leveraged in developing agrochemicals that target specific biochemical pathways in plants or pests .
  • Material Science: The compound's structural characteristics may also find utility in designing novel materials with specific mechanical or thermal properties.

Studies on the interaction of (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate with biological systems have indicated potential binding affinities to various receptors involved in neurotransmission and inflammation modulation. These interactions highlight its potential as a lead compound for further pharmacological exploration.

Similar compounds include:

Compound NameStructural FeaturesUnique Aspects
tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octaneSimilar bicyclic structureDifferent ring size affecting reactivity
N-tert-butoxycarbonyl-D-pipecolic acidContains a pipecolic acid frameworkFocused on amino acid derivatives
tert-butyl 3-hydroxy-5-methylisoxazoleIsoxazole ring presentExhibits different biological activity profiles

The uniqueness of (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate lies in its specific chiral configuration and bicyclic structure that confer distinct pharmacological properties compared to other similar compounds.

XLogP3

1

Wikipedia

Tert-Butyl (1R,4R)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Dates

Modify: 2023-08-16

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